Glasdegib

Content Navigation

Standard SMO inhibitors like vismodegib suffer from poor aqueous solubility and CYP450 enzyme inhibition, complicating drug-drug interaction (DDI) studies and in vivo dosing. Glasdegib (PF-04449913) resolves these issues with a benzimidazole-urea scaffold that ensures superior solubility, metabolic stability, and no significant CYP inhibition. • No CYP450 isoform inhibition - artifact-free results in combinatorial chemotherapy screens. • Reliable pharmacokinetics for in vivo AML models; targets leukemic stem cells. • Benchmark reference for SMO inhibitor design with high aqueous solubility. Procurement advantage: stock available, identical purity across batches, global logistics support.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

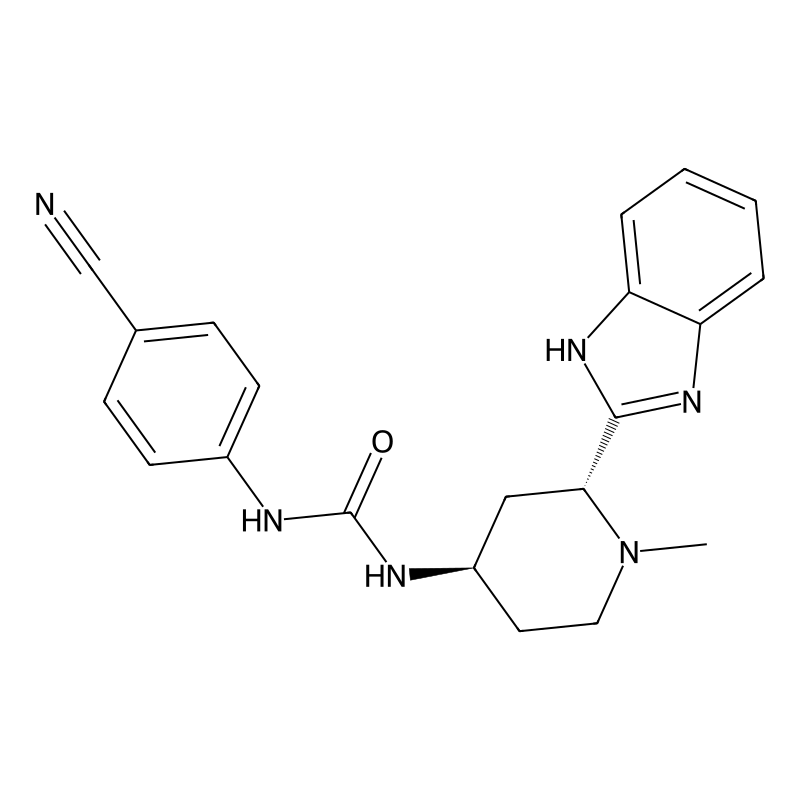

Glasdegib (PF-04449913) is a highly potent, orally bioavailable small-molecule inhibitor of Smoothened (SMO), a key transmembrane protein in the Hedgehog (Hh) signaling pathway . Unlike first-generation cyclopamine derivatives or early synthetic antagonists that suffer from extreme lipophilicity, Glasdegib was engineered with a benzimidazole-urea scaffold to optimize aqueous solubility, metabolic stability, and pharmacokinetic predictability [1]. For procurement professionals and principal investigators, Glasdegib represents the benchmark SMO inhibitor for studying hematological malignancies, particularly acute myeloid leukemia (AML), where it effectively targets leukemic stem cells (LSCs) [2]. Its distinct physicochemical profile makes it a superior choice for complex in vivo dosing and combinatorial screening workflows where reliable exposure and minimal off-target metabolic interference are required.

Research Fit

Substituting Glasdegib with the more common, first-in-class SMO inhibitor Vismodegib (GDC-0449) introduces critical formulation and metabolic confounders into experimental workflows. Vismodegib is a BCS Class 2 compound with highly pH-dependent aqueous solubility that plummets to 0.0001 mg/mL at pH 7.0, complicating physiological buffer formulations and requiring heavy co-solvents for in vivo administration [1]. Furthermore, Vismodegib actively inhibits multiple cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19) and the BCRP transporter, which severely confounds drug-drug interaction (DDI) studies and combinatorial chemotherapy screens [2]. Glasdegib, by contrast, was specifically designed to overcome these liabilities; it does not inhibit major CYP450 isoforms and maintains a superior pharmacokinetic profile, making it the non-interchangeable choice for multi-drug assays and myeloid leukemia models .

Mismatch Risk

Hedgehog Pathway Suppression Potency

Glasdegib demonstrates exceptional on-target potency, inhibiting Sonic Hedgehog (Shh)-stimulated luciferase expression in mouse embryonic fibroblasts with an IC50 of 6.8 nM . This places its baseline potency on par with or slightly superior to the first-in-class benchmark Vismodegib, which exhibits an IC50 range of 3–22 nM depending on the assay [1]. This tight nanomolar binding ensures robust pathway suppression without requiring high-dose exposures that could trigger off-target toxicity.

| Evidence Dimension | SMO Inhibition (IC50) |

| Target Compound Data | Glasdegib: 6.8 nM |

| Comparator Or Baseline | Vismodegib: 3 - 22 nM |

| Quantified Difference | Comparable to slightly superior baseline potency |

| Conditions | Shh-stimulated luciferase expression assay in mouse embryonic fibroblasts |

Ensures researchers can achieve complete Hedgehog pathway blockade at single-digit nanomolar concentrations, minimizing off-target effects in sensitive cell lines.

vs. Vismodegib 3 nM

Metabolic Stability & CYP450 Interference

A critical differentiator for Glasdegib in combinatorial research is its clean metabolic profile. In vitro microsomal assays confirm that Glasdegib does not inhibit any of the major cytochrome P450 isoforms . In stark contrast, Vismodegib is a known inhibitor of CYP2C8, CYP2C9, and CYP2C19, as well as the BCRP transporter[1]. This lack of CYP interference makes Glasdegib uniquely suited for co-administration studies with other chemotherapeutics (e.g., cytarabine) where metabolic cross-talk would otherwise invalidate pharmacokinetic data.

| Evidence Dimension | CYP450 Enzyme Inhibition |

| Target Compound Data | Glasdegib: No inhibition of major CYP isoforms |

| Comparator Or Baseline | Vismodegib: Inhibits CYP2C8, CYP2C9, CYP2C19 |

| Quantified Difference | Elimination of CYP-mediated drug-drug interaction liabilities |

| Conditions | In vitro human microsomal assays |

Prevents confounding pharmacokinetic interactions when evaluating SMO inhibitors in combination with other metabolically sensitive experimental drugs.

vs. Vismodegib 32%

Pharmacokinetics & Bioavailability

Glasdegib was structurally optimized to overcome the pharmacokinetic limitations of early SMO inhibitors. It achieves an impressive 55% oral bioavailability with a low predicted plasma clearance of 1.03 mL/min/kg [1]. In contrast, Vismodegib exhibits a lower absolute bioavailability of 31.8%, which is notably saturable and lacks dose-proportional exposure at higher concentrations [2]. This makes Glasdegib a far more predictable compound for establishing stable systemic exposures in complex in vivo models.

| Evidence Dimension | Pharmacokinetic Profile (Bioavailability and Clearance) |

| Target Compound Data | Glasdegib: 55% oral bioavailability, low plasma clearance (1.03 mL/min/kg) |

| Comparator Or Baseline | Vismodegib: 31.8% absolute bioavailability, highly saturable absorption |

| Quantified Difference | Superior, non-saturable bioavailability and predictable clearance |

| Conditions | In vivo pharmacokinetic modeling |

Allows for reliable, dose-proportional systemic exposures in animal models without the unpredictable saturation limits seen in first-generation alternatives.

vs. 4.3 months (LDAC alone)

HR 0.501 (80% CI 0.384–0.654)

Vismodegib 18.56%

Sonidegib 13.89%

Hematological Malignancy & LSC Modeling

Because Glasdegib is the only SMO inhibitor explicitly optimized against hematological malignancies, it is the mandatory choice for studying acute myeloid leukemia (AML) and myelodysplastic syndromes. It is specifically utilized in assays measuring the disruption of blood cell homeostasis and the exit of leukemic stem cells (LSCs) from bone marrow dormancy [1].

Combinatorial Chemotherapy & DDI Screening

Due to its validated lack of major CYP450 isoform inhibition, Glasdegib is the preferred SMO inhibitor for combinatorial high-throughput screening and in vivo co-administration studies. Researchers pairing Hedgehog pathway inhibitors with standard chemotherapeutics (such as low-dose cytarabine) rely on Glasdegib to ensure that observed synergistic effects are not artifacts of CYP-mediated pharmacokinetic interactions.

PK Benchmarking in Drug Design

In medicinal chemistry and chemoinformatics, Glasdegib serves as a primary benchmark for overcoming the lipophilicity and poor aqueous solubility inherent to first-generation cyclopamine derivatives. Its benzimidazole-urea scaffold is routinely used as a reference model for designing highly bioavailable, low-clearance targeted therapies[2].

Application Selection Guide

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Daurismo is indicated, in combination with low-dose cytarabine, for the treatment of newly diagnosed de novo or secondary acute myeloid leukaemia (AML) in adult patients who are not candidates for standard induction chemotherapy.

Treatment of acute myeloid leukaemia

Livertox Summary

Drug Classes

Antineoplastic Agents

Pharmacology

Glasdegib is an orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway with potential antineoplastic activity. Glasdegib appears to inhibit Hh pathway signaling. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Constitutive activation of Hh pathway signaling has been observed in various types of malignancies.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX63 - Glasdegib

Mechanism of Action

KEGG Target based Classification of Drugs

Frizzled / Smoothened family

Smoothened

SMO [HSA:6608] [KO:K06226]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

From a single oral dose of 100 mg radiolabeled glasdegib, 49% is eliminated in the urine from which 17% is excreted as the unchanged form while 42% is eliminated in feces where 20% represents the unchanged form.

Glasdegib reported volume of distribution in a dose of 50 mg is 225 L. The geometric mean (%CV) apparent volume of distribution (Vz/F) was 188 L (20%) in patients with hematologic malignancies.

The clearance rate of 50 mg of glasdegib is reported to be of 5.22 L/h. The geometric mean (%CV) apparent clearance of 6.45 L/h (25%) following 100 mg once daily dosing in patients with hematologic malignancies.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

Glasdegib Maleate

TABLET;ORAL

PFIZER

03/19/2020

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Explore Compound Types